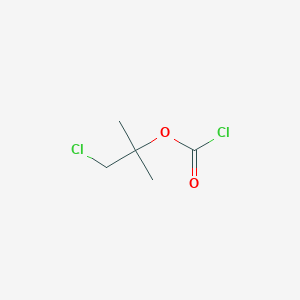

1-Chloro-2-methylpropan-2-yl chloroformate

Description

Historical Context and Evolution of Chloroformate Chemistry

The chemistry of chloroformates, which are esters of chloroformic acid, has its roots in the development of phosgene (B1210022) (COCl₂) chemistry in the 19th century. Phosgene, a highly reactive and toxic gas, was historically the primary reagent for the synthesis of chloroformates through its reaction with alcohols. science.gov This method, while efficient, posed significant safety challenges due to the hazardous nature of phosgene.

Over the years, the evolution of chloroformate chemistry has been marked by the pursuit of safer and more practical synthetic methodologies. This includes the development of phosgene surrogates, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), which are solid and liquid, respectively, and therefore easier and safer to handle. kobe-u.ac.jp More recently, innovative techniques have emerged that avoid the use of phosgene or its direct derivatives altogether. One such advancement is the photo-on-demand in situ synthesis of chloroformates from chloroform (B151607) and an alcohol, which offers a safer and more environmentally friendly alternative for laboratory and industrial applications. acs.org

Structural Features and Unique Reactivity Considerations of Halogenated Alkyl Chloroformates

Halogenated alkyl chloroformates, such as 1-chloro-2-methylpropan-2-yl chloroformate, possess a unique combination of functional groups that influence their reactivity. The general structure of a chloroformate (ROC(O)Cl) is characterized by a highly reactive acyl chloride moiety. ksu.edu.sa The presence of a halogen atom on the alkyl group (R) introduces additional reactivity considerations.

The reactivity of the chloroformate group is similar to that of acyl chlorides, readily undergoing nucleophilic substitution with amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to form mixed anhydrides. ksu.edu.sa The presence of a chlorine atom on the alkyl chain, particularly on the carbon adjacent to the oxygen (an α-chloro position), can significantly impact the molecule's stability and reactivity through inductive effects. The electron-withdrawing nature of the chlorine atom can influence the electron density around the chloroformate group, potentially affecting its electrophilicity.

Furthermore, the stability of alkyl chloroformates is influenced by the nature of the alkyl group. The thermal stability generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov Halogenated alkyl chloroformates are also susceptible to decomposition, which can be influenced by factors such as temperature and the presence of catalysts. For instance, some chloroformates can be decomposed into their corresponding alkyl chlorides. libretexts.org

Table 1: Comparative Thermal Stability of Alkyl Chloroformates

| Alkyl Group Type | Relative Thermal Stability | Example(s) |

| Aryl | Highest | Phenyl chloroformate, Benzyl chloroformate |

| Primary Alkyl | High | Methyl chloroformate, Ethyl chloroformate |

| Secondary Alkyl | Moderate | Isopropyl chloroformate, Isobutyl chloroformate |

| Tertiary Alkyl | Low | tert-Butyl chloroformate |

This table illustrates the general trend in thermal stability based on the structure of the alkyl group. nih.gov

Significance of this compound as a Synthetic Building Block

The synthetic significance of this compound is primarily understood through the application of its constituent alcohol, 1-chloro-2-methyl-2-propanol (B146346), in the synthesis of important pharmaceutical compounds. A notable example is its use in the preparation of intermediates for Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. science.gov

In the synthesis of Lercanidipine intermediates, 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is first converted to its acid chloride, typically using a reagent like thionyl chloride. This activated acid is then reacted with 1-chloro-2-methyl-2-propanol to form the corresponding ester. science.gov This transformation highlights the role of the 1-chloro-2-methyl-2-propyl moiety as a key structural component in the final drug molecule. While this specific patented synthesis does not involve the pre-formation and isolation of this compound, it demonstrates the value of this structural unit in pharmaceutical chemistry. The use of the chloroformate itself would be an alternative strategy to achieve the same esterification.

The broader utility of chloroformates as synthetic building blocks lies in their ability to introduce the alkoxycarbonyl group, which is a common motif in many biologically active molecules and a versatile protecting group in organic synthesis. ksu.edu.sa

Table 2: Physicochemical Properties of 1-Chloro-2-methylpropyl chloroformate

| Property | Value |

| CAS Number | 92600-11-8 |

| Molecular Formula | C₅H₈Cl₂O₂ |

| Molecular Weight | 171.02 g/mol |

| Form | Liquid |

| Density | 1.173 g/mL at 25 °C |

| Refractive Index | n20/D 1.432 |

Data sourced from commercial suppliers. researchgate.net

Current Research Landscape and Emerging Areas in Chloroformate Utilization

The field of chloroformate chemistry continues to be an active area of research, driven by the demand for efficient and selective synthetic methods in various industries, including pharmaceuticals, agrochemicals, and polymers. nih.gov Chloroformates are widely used as intermediates and reagents for the synthesis of a diverse range of compounds. ksu.edu.sa

A significant area of current research is the development of novel derivatizing agents for analytical applications, such as gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates are effective for this purpose as they can rapidly convert polar analytes into more volatile derivatives suitable for GC analysis. rsc.org

Emerging trends in chloroformate chemistry are focused on improving the safety and environmental profile of their synthesis and use. As mentioned earlier, photo-on-demand synthesis from chloroform represents a significant step in this direction. acs.org Additionally, research into new catalytic systems for chloroformate reactions aims to improve efficiency and reduce waste. The versatility of chloroformates in organic synthesis is also being expanded through their use in more complex molecular architectures and in the development of new functional materials. The ring cleavage of indole (B1671886) alkaloids using chloroformates to create novel compounds with antiplasmodial activity is an example of their application in generating chemical diversity for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C5H8Cl2O2 |

|---|---|

Molecular Weight |

171.02 g/mol |

IUPAC Name |

(1-chloro-2-methylpropan-2-yl) carbonochloridate |

InChI |

InChI=1S/C5H8Cl2O2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |

InChI Key |

ALWXVVNLIBBSOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCl)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Methylpropan 2 Yl Chloroformate

Classical Approaches to Chloroformate Synthesis

Traditional methods for synthesizing chloroformates have been well-established for decades and are relied upon for their efficiency, despite often involving hazardous reagents. These approaches primarily involve the reaction of an alcohol with phosgene (B1210022) or its safer surrogates.

The most direct and conventional method for preparing chloroformates is the reaction of a corresponding alcohol with phosgene (COCl₂). kobe-u.ac.jp For the synthesis of 1-Chloro-2-methylpropan-2-yl chloroformate, the precursor is the tertiary alcohol 1-chloro-2-methylpropan-2-ol. This precursor alcohol is itself synthesized via methods such as the reaction of 2-methyl-3-chloropropene with water using a cation exchange resin as a catalyst or through the chlorination of 2-methyl-2-propanol with reagents like thionyl chloride. guidechem.comgoogle.comgoogle.com

The phosgenation reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent loss of a proton to form the chloroformate and hydrogen chloride (HCl) as a byproduct.

Reaction Scheme:

(CH₃)₂C(OH)CH₂Cl + COCl₂ → (CH₃)₂C(OCOCl)CH₂Cl + HCl

Industrially, such reactions are often carried out at low temperatures (e.g., 0-5°C) to control the exothermic nature of the reaction and minimize the formation of byproducts, such as the corresponding carbonate which can arise if the chloroformate reacts with another molecule of the alcohol. researchgate.netgoogle.com The reaction is typically performed in an inert solvent.

The high toxicity and gaseous nature of phosgene present significant handling risks, which has led to the development of safer, liquid or solid phosgene equivalents. kobe-u.ac.jp The most common alternatives are diphosgene (trichloromethyl chloroformate, TCF) and triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC). kobe-u.ac.jp These reagents are less hazardous to handle and can generate phosgene in situ under specific reaction conditions, often catalyzed by a base. kobe-u.ac.jp

The reaction of an alcohol with triphosgene, for example, typically involves dissolving the triphosgene and the alcohol (1-chloro-2-methylpropan-2-ol) in a suitable solvent, followed by the addition of a base, such as pyridine (B92270) or triethylamine (B128534). nih.govgoogle.com The base catalyzes the decomposition of triphosgene into phosgene, which then reacts with the alcohol as described above. A review of triphosgene applications noted that while primary alcohols are readily converted to chloroformates, tertiary alcohols can sometimes be unreactive or undergo elimination to form alkenes. nih.gov However, selectivity can often be controlled by the choice of base; for instance, switching from triethylamine to pyridine has been shown to restore the desired chlorination reactivity for some alcohols. nih.gov

These alternatives offer a practical approach for laboratory-scale synthesis, providing the reactivity of phosgene without the need for specialized gas-handling equipment. google.com

Novel and Green Synthetic Pathways

Recent advancements in chemical synthesis have focused on developing more sustainable, safer, and efficient methodologies. For chloroformate production, this includes catalytic methods and the application of flow chemistry.

The development of catalytic methods for chloroformate synthesis aims to improve reaction efficiency and reduce waste. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, research into related transformations offers potential strategies. For instance, Lewis base catalysis has been shown to enable the activation of alcohols using phenyl chloroformate as a phosgene substitute for the synthesis of alkyl chlorides. d-nb.info This indicates the potential for catalyst systems to mediate the formation of key intermediates in chlorocarbonylation reactions under milder conditions.

The primary goals of using a catalyst in this context would be to enhance the reaction rate at lower temperatures, improve selectivity towards the desired chloroformate over potential byproducts like carbonates or elimination products (alkenes), and reduce the required excess of the phosgenating agent.

Flow chemistry, or continuous flow processing, has emerged as a superior technology for handling hazardous reactions. organic-chemistry.orgvapourtec.com Instead of large batch reactors, reagents are pumped through narrow tubes or channels where they mix and react. vapourtec.com This methodology is particularly advantageous for phosgenation reactions. google.comgoogle.comgoogle.com

Key advantages of using flow chemistry for producing chloroformates include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the amount of hazardous material (like phosgene) present, significantly reducing the risk of accidental release. google.com

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control, which is crucial for managing highly exothermic phosgenation reactions.

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, stoichiometry, and residence time) often leads to higher yields and purities of the final product. google.com

Patents describe continuous flow processes where a solution of an alcohol and a base is mixed with a solution of triphosgene in a series of modules for preheating, mixing, and reaction to achieve high-efficiency preparation of chloroformates. google.comgoogle.com Another green chemistry approach that can be adapted to flow systems is the "photo-on-demand" synthesis of chloroformates. This method uses chloroform (B151607) as both a reagent and a solvent, which is converted to phosgene in situ upon UV irradiation in the presence of oxygen, and then immediately reacts with the alcohol present in the solution. kobe-u.ac.jporganic-chemistry.orgresearchgate.netresearchgate.netacs.org This process avoids the handling of phosgene or its surrogates altogether. organic-chemistry.org

Optimization of Reaction Conditions and Isolation Techniques

Optimizing the synthesis of this compound requires careful control over several parameters to maximize yield and purity while ensuring safety.

Key reaction conditions that are typically optimized include:

Temperature: Phosgenation is highly exothermic. Reactions are often run at low temperatures (e.g., below 10°C) to prevent side reactions and decomposition of the product. google.com However, some flow processes may utilize elevated temperatures in reaction modules (e.g., 55°C) to ensure rapid and complete conversion. google.com

Reagent Stoichiometry: The molar ratio of the alcohol to the phosgenating agent is critical. A slight excess of the phosgenating agent is often used to ensure complete conversion of the alcohol.

Solvent: Inert solvents such as toluene, dichloromethane, or ethers are commonly used to dissolve reactants and facilitate heat transfer.

Base: An acid scavenger, typically a tertiary amine like pyridine or triethylamine, or an inorganic base like sodium carbonate, is used to neutralize the HCl byproduct, driving the reaction to completion. nih.govgoogle.com

The following interactive table summarizes typical conditions found in the literature for the synthesis of various chloroformates, which would be the starting point for optimizing the synthesis of the title compound.

Isolation and purification of the final product, this compound, would typically be achieved through distillation under reduced pressure to separate it from the solvent, any unreacted starting materials, and the salt byproduct formed from the base. google.com

Table of Mentioned Compounds

Influence of Solvents and Reagents on Synthetic Outcomes

The choice of solvents and reagents is critical in directing the reaction towards the desired chloroformate product while minimizing side reactions, such as dehydration of the tertiary alcohol or the formation of carbonate byproducts. nih.govresearchgate.net

Reagents:

Phosgenating Agents: While phosgene is the most direct reagent, triphosgene is often favored for its ease of handling. google.com The reaction with triphosgene is typically catalyzed by a nucleophilic catalyst, such as dimethylformamide (DMF) or a tertiary amine. google.com

Bases: The selection of a base is crucial. Inorganic bases like sodium carbonate or potassium carbonate can be used to neutralize the HCl formed during the reaction. google.com Organic bases, such as pyridine or triethylamine, are also commonly employed. google.comnih.gov The choice of base can influence the reaction's chemoselectivity. For instance, in some reactions involving triphosgene, switching from triethylamine to pyridine has been shown to favor chlorination over other pathways. nih.gov

Solvents:

The reaction is typically carried out in inert aprotic solvents. The choice of solvent can affect the solubility of reagents and the reaction temperature profile.

Aromatic Hydrocarbons: Toluene and benzene (B151609) are frequently used as solvents in the synthesis of chloroformates. google.comnih.gov They are inert to the reaction conditions and have boiling points that allow for a range of reaction temperatures.

Chlorinated Solvents: Dichloromethane and chloroform can also be used, particularly in reactions conducted at lower temperatures. google.com

Ethers: While less common for this specific type of reaction, ethereal solvents might be considered, though their reactivity with phosgene under certain conditions should be evaluated.

The interplay between the chosen reagents and solvents significantly impacts the yield and purity of this compound. The following table summarizes the potential influence of these factors based on analogous reactions.

| Reagent/Solvent | Potential Influence on Synthetic Outcome | Rationale |

| Phosgenating Agent | ||

| Phosgene (COCl₂) | High reactivity, potentially leading to higher yields but also increased side products if not controlled. | Direct and highly reactive phosgenating agent. kobe-u.ac.jp |

| Triphosgene | Safer alternative to phosgene, reaction rate can be controlled by catalyst addition. | In situ generation of phosgene allows for better control. google.com |

| Base | ||

| Pyridine | Can act as both a base and a catalyst. May favor chloroformate formation over dehydration. | Forms a reactive intermediate with the phosgenating agent. nih.gov |

| Triethylamine | A stronger, non-nucleophilic base. | Efficiently scavenges HCl. google.com |

| Sodium Carbonate | Heterogeneous base, can be easily filtered off after the reaction. | Provides a solid base for neutralization. google.com |

| Solvent | ||

| Toluene | Allows for a good temperature range and is relatively inert. | Commonly used in industrial chloroformate synthesis. google.com |

| Dichloromethane | Suitable for reactions at or below room temperature. | Good solubility for many organic reagents. google.com |

Strategies for Purity Enhancement and Scale-Up Considerations

Purity Enhancement:

The primary impurities in the synthesis of this compound are likely to be unreacted 1-chloro-2-methyl-2-propanol (B146346), the corresponding carbonate byproduct, and products of thermal decomposition.

Distillation: Vacuum distillation is the most common method for purifying chloroformates. google.com Given the tertiary nature of the target compound, which may lead to lower thermal stability, distillation under reduced pressure is crucial to avoid decomposition. libretexts.org

Control of Reaction Conditions: Careful control of the reaction temperature and stoichiometric addition of reagents can minimize the formation of byproducts. Maintaining a low temperature (e.g., 0 °C to room temperature) is often preferred. google.com

Removal of Catalysts and Salts: After the reaction, solid bases or salts (e.g., pyridinium (B92312) hydrochloride) are typically removed by filtration. google.com If a catalyst like DMF is used, it may need to be removed by washing with water, though this must be done carefully to avoid hydrolysis of the chloroformate product.

Prevention of Decomposition: The presence of metal impurities, such as ferric chloride from commercial phosgene, can catalyze the decomposition of alkyl chloroformates during distillation. google.com Washing the crude product with an aqueous solution of an alkali metal halide has been patented as a method to reduce these impurities. google.com

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges, primarily related to safety and process control.

Thermal Management: The reaction of alcohols with phosgene or its equivalents is exothermic. Effective heat removal is critical to prevent a runaway reaction, especially on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Reagent Addition: The controlled addition of the phosgenating agent or the alcohol is essential to manage the reaction rate and temperature. For highly exothermic reactions, a semi-batch process where one reagent is added gradually to the other is often employed.

Handling of Hazardous Materials: Phosgene is highly toxic, and even its substitutes like triphosgene require careful handling in well-ventilated areas with appropriate personal protective equipment. kobe-u.ac.jp Procedures for quenching unreacted phosgene must be in place.

Process Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentration is vital for ensuring a safe and efficient process.

Material Compatibility: The reactor and associated equipment must be constructed from materials that are resistant to corrosion by HCl and the chloroformate product.

The following table outlines key considerations for enhancing purity and scaling up the synthesis.

| Strategy | Key Considerations |

| Purity Enhancement | |

| Vacuum Distillation | Perform at the lowest possible temperature to prevent thermal decomposition of the tertiary chloroformate. google.comresearchgate.net |

| Reaction Control | Maintain low temperatures and control the rate of reagent addition to minimize side reactions. google.com |

| Work-up Procedure | Efficiently remove solid byproducts by filtration. Use anhydrous conditions during work-up to prevent hydrolysis. google.comresearchgate.net |

| Scale-Up | |

| Heat Transfer | Ensure the reactor has adequate cooling capacity to manage the exothermicity of the reaction. |

| Reagent Handling | Implement robust safety protocols for handling phosgene or triphosgene. |

| Process Control | Utilize process analytical technology (PAT) to monitor and control critical process parameters. |

| Off-Gas Treatment | Install a scrubber system to neutralize HCl and any unreacted phosgene in the off-gas stream. |

Mechanistic Investigations of 1 Chloro 2 Methylpropan 2 Yl Chloroformate Reactions

Nucleophilic Substitution Pathways at the Chloroformate Moiety

Nucleophilic substitution at the carbonyl carbon of the chloroformate group is a primary reaction pathway for 1-chloro-2-methylpropan-2-yl chloroformate. The specific mechanism of this substitution is highly dependent on factors such as the nature of the nucleophile, the solvent polarity, and the inherent structural features of the chloroformate. The interplay between SN1-like and SN2-like mechanisms, as well as addition-elimination pathways, dictates the kinetic and stereochemical outcomes of these reactions.

The solvolysis of chloroformates can proceed through different mechanisms, often analyzed using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to the solvent's nucleophilicity (NT) and ionizing power (YCl). beilstein-journals.org For tertiary alkyl chloroformates, an SN1 mechanism is generally favored due to the formation of a stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com In the case of this compound, the carbon atom attached to the oxygen of the chloroformate group is primary. However, it is adjacent to a quaternary carbon, which presents significant steric hindrance.

In reactions favoring an SN2 pathway , a strong nucleophile attacks the electrophilic carbonyl carbon in a single, concerted step, leading to the displacement of the chloride ion. libretexts.orgpressbooks.pub This pathway is generally characterized by second-order kinetics, with the reaction rate dependent on the concentrations of both the chloroformate and the nucleophile. Due to the significant steric bulk of the neopentyl-like group in this compound, a direct backside attack on the α-carbon is highly hindered, making a classic SN2 displacement at the alkyl group unlikely. However, an SN2-like attack at the carbonyl carbon (an addition-elimination mechanism) is more plausible.

Conversely, in polar protic solvents with high ionizing power, an SN1 pathway becomes more competitive. libretexts.orglibretexts.org This mechanism involves a slow, rate-determining step where the chloroformate ionizes to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. For this compound, the initial formation of a primary carbocation is energetically unfavorable. However, the potential for a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation could facilitate an SN1-type reaction. nih.gov The rate of an SN1 reaction follows first-order kinetics, being dependent only on the concentration of the chloroformate.

Stereochemical analysis, if the α-carbon were chiral, would provide definitive evidence for the operating mechanism. An SN2 reaction would proceed with inversion of configuration at the reaction center, while an SN1 reaction would lead to racemization due to the planar nature of the carbocation intermediate. masterorganicchemistry.com For this compound, stereochemical studies would need to be conducted on a chiral analog.

| Reaction Pathway | Kinetics | Key Characteristics | Stereochemistry (at a chiral α-carbon) |

| SN1 | First-order: Rate = k[Substrate] | Favored by polar protic solvents and weak nucleophiles. Involves a carbocation intermediate. Potential for rearrangements. | Racemization (mixture of inversion and retention) |

| SN2 (at carbonyl) | Second-order: Rate = k[Substrate][Nucleophile] | Favored by polar aprotic solvents and strong nucleophiles. Concerted mechanism (or stepwise addition-elimination). Sensitive to steric hindrance. | Inversion of configuration |

The presence of a chlorine atom on the carbon adjacent to the oxygen of the chloroformate group (the α-position relative to the carbonyl group of the ester) significantly influences the reactivity of the molecule. Studies on analogous α-chloroalkyl chloroformates have shown a considerable rate enhancement in solvolysis reactions compared to their unsubstituted counterparts. researchgate.net

This rate enhancement can be attributed to the strong electron-withdrawing inductive effect of the α-chloro substituent. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of an addition-elimination mechanism, the electron-withdrawing nature of the α-chloro group stabilizes the negatively charged tetrahedral intermediate formed upon nucleophilic addition, thereby lowering the activation energy of the rate-determining step.

For this compound, this electronic effect would be expected to accelerate nucleophilic substitution at the chloroformate moiety, regardless of whether the specific pathway is more SN1-like or SN2-like in character.

Decarboxylation Pathways

Decarboxylation, the loss of carbon dioxide, is a common decomposition pathway for chloroformate esters, often competing with nucleophilic substitution. This process can be initiated either thermally or through catalysis.

The thermal decomposition of alkyl chloroformates can proceed through various mechanisms depending on the structure of the alkyl group. For primary alkyl chloroformates, gas-phase elimination reactions to produce an alkene, hydrogen chloride, and carbon dioxide have been observed. researchgate.net However, the formation of an alkyl chloride and carbon dioxide is also a prominent pathway.

In the case of this compound, which has a neopentyl-like structure, thermal decomposition is likely to proceed through a concerted mechanism involving a four-membered cyclic transition state. This would lead to the formation of 1-chloro-2-methylpropane (B167039) and carbon dioxide. A study on the thermal decomposition of neopentyl chloroformate indicated that the formation of neopentyl chloride proceeds through such a polar-concerted cyclic transition state. researchgate.net It is plausible that this compound would follow a similar decomposition route.

| Reactant | Decomposition Products | Proposed Mechanism |

| This compound | 1-Chloro-2-methylpropane + CO2 | Concerted, four-membered cyclic transition state |

| Neopentyl chloroformate | Neopentyl chloride + CO2 + 2-Methylbutenes | Parallel reactions involving a cyclic transition state and a carbene intermediate |

The decarboxylation of chloroformates can be catalyzed by various substances, including Lewis acids and certain salts. For instance, the presence of iron salts has been noted to catalyze the thermal decomposition of isopropyl chloroformate. nih.gov Catalysts can facilitate the decomposition by coordinating to one of the oxygen atoms or the chlorine atom of the chloroformate group, thereby weakening the C-O or C-Cl bonds and lowering the activation energy for decarboxylation.

Rearrangement Reactions Involving the this compound Backbone

The carbon skeleton of this compound, being a neopentyl-type structure, is prone to rearrangement reactions under conditions that favor carbocation formation. As mentioned in section 3.1.1, in highly ionizing and weakly nucleophilic solvents, the solvolysis of this compound could proceed via an SN1-like mechanism.

The initial ionization would form a primary carbocation, which is highly unstable. This intermediate would likely undergo a rapid and irreversible 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation would then be trapped by the solvent or another nucleophile present in the reaction mixture, leading to the formation of rearranged products.

For example, in the solvolysis of neopentyl chloroformate in highly ionizing solvents like aqueous 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an accelerated reaction rate is observed, which is attributed to the driving force of the 1,2-methyl shift in the rate-determining ionization step. nih.gov A similar outcome would be expected for this compound, where solvolysis in such solvents would likely yield products derived from the rearranged 1-chloro-1,1-dimethylpropyl cation.

Carbocationic Rearrangements

The solvolysis of tertiary alkyl chloroformates is well-documented to proceed through a solvolysis-decomposition pathway, which is initiated by the formation of a carbocation intermediate. In the case of this compound, the initial step is the departure of the chloroformate group as a leaving group, which then readily decomposes to carbon dioxide and a chloride ion. This results in the formation of the 1-chloro-2-methylpropan-2-yl cation.

This tertiary carbocation is, however, in proximity to a chlorine atom, which can influence its stability and subsequent reaction pathways. While tertiary carbocations are generally considered stable, the potential for rearrangement to an even more stabilized structure is a key consideration in predicting the final product distribution. Such rearrangements are a common feature in carbocation chemistry, driven by the migration of a group (hydride or alkyl) to the positively charged carbon, resulting in a more stable carbocation intermediate. lumenlearning.comnumberanalytics.com

In the specific case of the 1-chloro-2-methylpropan-2-yl cation, a 1,2-hydride shift from the adjacent methyl group to the carbocationic center would lead to the formation of a more stable tertiary carbocation, where the positive charge is delocalized by hyperconjugation with the surrounding alkyl groups. This rearrangement is a thermodynamically favorable process. libretexts.org The rearranged carbocation can then be trapped by a nucleophile present in the reaction medium, such as the solvent or the chloride ion generated from the decomposition of the chloroformate leaving group, to yield a variety of products. The study of thermal decompositions of cycloalkyl chloroformates has shown that such rearrangements are common and lead to a mixture of products. rsc.org

A plausible reaction mechanism involving carbocation rearrangement is depicted below:

Scheme 1: Proposed Carbocationic Rearrangement Pathway

The table below summarizes the key steps and intermediates in the proposed carbocationic rearrangement of this compound.

| Step | Description | Intermediate/Product |

| 1 | Heterolysis of the C-O bond and decomposition of the chloroformate group | 1-chloro-2-methylpropan-2-yl cation, CO2, Cl- |

| 2 | 1,2-Hydride shift | 2-chloro-2-methylpropan-1-yl cation |

| 3 | Nucleophilic attack by chloride ion | 1,2-dichloro-2-methylpropane |

It is important to note that in the absence of rearrangement, the initial tertiary carbocation can also be trapped by a nucleophile to give the corresponding unrearranged product. The ratio of rearranged to unrearranged products would be dependent on the reaction conditions, including the solvent and temperature.

Radical Mediated Transformations

While carbocationic pathways are dominant for chloroformate reactions, the possibility of radical-mediated transformations cannot be entirely discounted, particularly under specific conditions such as photochemical initiation or in the presence of radical initiators. Research on related compounds has demonstrated that radical reactions involving chloroformates are feasible. For instance, a method for the direct cross-coupling between unactivated C(sp3)-H bonds and chloroformates has been developed, which proceeds through the intermediacy of a chlorine radical as the hydrogen atom-abstracting species. acs.org

In the context of this compound, a hypothetical radical-mediated transformation could be initiated by the homolytic cleavage of the O-Cl bond in the chloroformate moiety upon exposure to UV light or a radical initiator. This would generate a 1-chloro-2-methylpropan-2-yloxycarbonyl radical and a chlorine radical. The chlorine radical is a highly reactive species that can abstract a hydrogen atom from a suitable donor, potentially leading to a cascade of radical reactions.

Alternatively, the 1-chloro-2-methylpropan-2-yloxycarbonyl radical could undergo decarboxylation to form a 1-chloro-2-methylpropan-2-yl radical. This tertiary alkyl radical could then participate in various radical reactions, such as hydrogen atom abstraction or addition to an unsaturated system.

A potential radical-mediated pathway is outlined below:

Scheme 2: Hypothetical Radical-Mediated Pathway

The following table summarizes the key steps in this hypothetical radical-mediated transformation.

| Step | Description | Intermediate/Product |

| 1 | Homolytic cleavage of the O-Cl bond | 1-chloro-2-methylpropan-2-yloxycarbonyl radical, Chlorine radical |

| 2 | Decarboxylation of the alkoxycarbonyl radical | 1-chloro-2-methylpropan-2-yl radical, CO2 |

| 3 | Hydrogen atom abstraction | 2-chloro-2-methylpropane |

It is crucial to emphasize that this radical pathway is speculative for this compound and would require specific experimental conditions to be realized. The energetic feasibility of these radical steps would need to be evaluated through experimental and computational studies.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is fundamental to a complete understanding of the reaction mechanisms of this compound. While direct experimental observation of these transient species is challenging, their structures and energies can be inferred from kinetic studies and, more powerfully, modeled using computational chemistry methods. numberanalytics.com

For the dominant carbocationic pathway, the rate-determining step is the formation of the 1-chloro-2-methylpropan-2-yl cation. The transition state for this step would involve significant elongation of the C-O bond and development of positive charge on the tertiary carbon atom. The structure of this transition state would be influenced by the solvent, with polar protic solvents stabilizing the developing charge separation.

The subsequent 1,2-hydride shift also proceeds through a transition state, which can be visualized as a three-center, two-electron bond involving the carbon atom from which the hydride is migrating, the hydrogen atom, and the carbocationic center. Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the geometries and energies of these transition states and the associated carbocation intermediates. usfq.edu.ecresearchgate.net Such calculations can provide insights into the reaction barriers and the thermodynamic driving forces for the rearrangement.

In the hypothetical radical-mediated pathway, the transition states would involve the homolytic cleavage and formation of bonds. For example, the transition state for the decarboxylation of the 1-chloro-2-methylpropan-2-yloxycarbonyl radical would feature a partially broken C-C bond and a partially formed C=O bond of the departing carbon dioxide molecule. Again, computational analysis can provide detailed information about the structure and energetics of these radical intermediates and the transition states connecting them. smu.edu

The table below provides a summary of the key intermediates and the expected nature of the transition states for the proposed reaction pathways of this compound.

| Pathway | Key Intermediate(s) | Nature of Key Transition State(s) |

| Carbocationic | 1-chloro-2-methylpropan-2-yl cation, 2-chloro-2-methylpropan-1-yl cation | Elongated C-O bond with developing positive charge on carbon (for carbocation formation); Three-center, two-electron bond (for hydride shift) |

| Radical-Mediated | 1-chloro-2-methylpropan-2-yloxycarbonyl radical, Chlorine radical, 1-chloro-2-methylpropan-2-yl radical | Partially broken O-Cl bond (for initiation); Partially broken C-C and partially formed C=O bonds (for decarboxylation) |

Applications of 1 Chloro 2 Methylpropan 2 Yl Chloroformate in Advanced Organic Synthesis

Utilization in the Synthesis of Functionalized Organic Molecules

Beyond its role in protection, 1-chloro-2-methylpropan-2-yl chloroformate could theoretically be used to introduce a specific functional handle into organic molecules.

Chloroformates are widely used as derivatizing agents to enhance the volatility and chromatographic properties of polar molecules for analysis by gas chromatography-mass spectrometry (GC-MS). wikipedia.orgscience.gov Derivatization with this compound would convert alcohols and amines into their corresponding less polar carbonate and carbamate (B1207046) derivatives. This could be particularly useful for the analysis of complex mixtures of metabolites. researchgate.netnih.gov

The reaction of this compound with a substrate would append the 1-chloro-2-methylpropan-2-yloxycarbonyl group. The chlorine atom within this group could then serve as a site for further synthetic modifications through nucleophilic substitution reactions. This would allow for the introduction of a variety of other functional groups, making it a potential building block for more complex molecular architectures. However, the reactivity of the chlorine atom in the protected substrate would need to be carefully evaluated to ensure selective transformation without cleavage of the carbonate or carbamate linkage.

Role as an Intermediate in Polymer Chemistry and Materials Science

Chloroformates can be used in the synthesis of polycarbonates and polyurethanes. In principle, this compound could act as a monomer or a chain-terminating agent in polymerization reactions. The presence of the chloro-substituted alkyl group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or flame retardancy. However, there is no available literature to suggest that this compound has been investigated for these purposes.

Synthesis of Polyimide Precursors and Related Monomers

Exploration in the Production of Specialty Polymers

Chloroformates are recognized as important intermediates in the manufacturing of various specialty chemicals and plastics. framochem.com They serve as versatile reagents for introducing carbonate and carbamate linkages into molecules. wikipedia.orgorganic-chemistry.orgnih.gov The structure of this compound, featuring a reactive chloroformate group and a chlorinated alkyl chain, suggests its potential as a monomer or modifying agent in the synthesis of specialty polymers. For instance, the chloroformate group can react with diols or diamines to form polycarbonates or polyurethanes, respectively. The presence of a chloro- group on the alkyl chain could also serve as a site for subsequent chemical modification, potentially leading to polymers with tailored properties such as flame retardancy or altered solubility. Despite this potential, specific examples of its use in the production of specialty polymers are not detailed in the available literature.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. organic-chemistry.org Chloroformates can, in principle, participate in such reactions. For example, the reaction of a chloroformate with an amine and another nucleophile could lead to the formation of a multifunctional molecule in a single pot. However, a review of the scientific literature and patent databases does not yield specific examples of this compound being utilized as a reactant in documented multi-component reactions. The general reactivity of chloroformates suggests they could be explored in the design of new MCRs, but to date, there is no specific information available regarding the application of this particular compound in this context.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Chloro-2-methylpropan-2-yl chloroformate, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its atomic connectivity.

Proton NMR (¹H NMR) Applications in Stereochemistry

While this compound itself does not possess any stereocenters, ¹H NMR spectroscopy is fundamental for confirming the identity and purity of the compound. The proton NMR spectrum is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Based on its structure, two distinct proton environments are predicted:

A singlet for the six equivalent methyl (CH₃) protons: These protons are attached to the same quaternary carbon and are therefore chemically identical. Their signal is not expected to be split by neighboring protons.

A singlet for the two equivalent methylene (B1212753) (CH₂) protons: These protons are situated between the quaternary carbon and the chlorine atom and are also chemically equivalent, not having any adjacent protons to couple with.

The expected chemical shifts for these protons would be influenced by the electronegativity of the neighboring atoms (oxygen and chlorine).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ | ~1.6 | Singlet | 6H |

| -CH₂Cl | ~3.8 | Singlet | 2H |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques for Connectivity

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ | ~25-30 |

| -C (CH₃)₂- | ~80-90 |

| -C H₂Cl | ~50-55 |

| -O(C =O)Cl | ~150-155 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

To unambiguously assign these signals and confirm the connectivity, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

HSQC would show correlations between each proton signal and the carbon signal of the atom to which it is directly attached.

HMBC would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the methyl and methylene groups through the quaternary carbon and the attachment of the chloroformate group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the key functional groups are the chloroformate and the alkyl halide.

The IR spectrum would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the chloroformate group. The carbon-chlorine (C-Cl) bond would also exhibit a characteristic absorption.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Chloroformate) | 1770 - 1800 | Strong |

| C-O Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and would be useful for observing the C-Cl stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₅H₈Cl₂O₂), the molecular ion peak ([M]⁺) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. libretexts.org This would result in M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.

Common fragmentation pathways for chloroformates and alkyl halides would be anticipated. These could include the loss of a chlorine radical, the loss of the chloroformyl group (-COCl), and cleavage of the alkyl chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - COCl]⁺ | Loss of the chloroformyl group |

| [C(CH₃)₂CH₂Cl]⁺ | Alkyl fragment |

| [COCl]⁺ | Chloroformyl cation |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/adducts)

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. libretexts.org Since this compound is expected to be a liquid at room temperature, X-ray crystallography cannot be directly applied to the compound itself. However, this technique would be invaluable for determining the solid-state structure of any stable, crystalline derivatives or adducts that could be formed from reactions involving this chloroformate. For instance, if it were to react with an amine to form a solid carbamate (B1207046), X-ray crystallography could provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be an ideal technique for purity assessment. google.com A capillary column with a suitable stationary phase would be used to separate the target compound from any starting materials, byproducts, or decomposition products. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification of the separated components. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC could also be employed, particularly for monitoring reactions in solution. A normal-phase or reversed-phase column could be used depending on the polarity of the reaction mixture components. Due to the lack of a strong chromophore in the molecule, a UV detector might have limited sensitivity, and a refractive index detector or derivatization might be necessary. Chloroformates are known to be used as derivatizing agents in chromatography to make other compounds more amenable to analysis. wikipedia.org

The choice of chromatographic method would depend on the specific application, whether it is for routine purity checks of the final product or for real-time analysis of a chemical transformation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC analysis would likely be the primary method for purity assessment and reaction monitoring. The inherent volatility of chloroformates allows for their separation in the gas phase. However, their reactivity, particularly towards moisture, necessitates careful sample handling and inert chromatographic systems to prevent degradation.

Instrumentation and Conditions: A typical GC system for analyzing this compound would employ a capillary column, offering high resolution. A non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, is often used for the separation of halogenated organic compounds. Temperature programming would be essential to ensure the efficient elution of the target compound and any potential impurities. Common detectors include the Flame Ionization Detector (FID), which offers good sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides structural information for definitive identification.

Research Findings for Analogous Compounds: Studies on similar halogenated compounds have demonstrated the effectiveness of GC-MS in identifying and quantifying components in complex mixtures. For instance, the analysis of related alkyl chloroformates often involves splitless injection to enhance sensitivity for trace impurities. The mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of a chlorine atom and the cleavage of the ester bond.

Below is a hypothetical data table illustrating typical GC conditions that could be employed for the analysis of this compound, based on methods for similar compounds.

| Parameter | Value |

| Column | 5% Phenyl-polysiloxane (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (70 eV) |

| Expected Retention Time | 10-15 min |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For a reactive compound like this compound, direct analysis by HPLC can be challenging due to its susceptibility to hydrolysis in the presence of protic mobile phases.

Methodological Approach: Reversed-phase HPLC, using a non-polar stationary phase like C18, is a common mode of separation. However, the aqueous-organic mobile phases typically used can lead to the degradation of the analyte. Therefore, derivatization is a frequently employed strategy for the analysis of reactive acylating agents. americanpharmaceuticalreview.com This involves converting the chloroformate into a more stable derivative that can be readily analyzed by HPLC. For example, reaction with an alcohol or an amine can yield a stable carbamate or ester that is amenable to chromatographic separation.

Detection: A key consideration for the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with a standard UV-Vis detector. Consequently, derivatization with a chromophoric or fluorophoric agent may be necessary to enhance detection. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) could be employed.

The following table provides a hypothetical set of HPLC conditions for the analysis of a stable derivative of this compound.

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis (with chromophoric derivatization) or MS |

| Injection Volume | 10 µL |

| Analyte Form | Stable derivative (e.g., ester or carbamate) |

Theoretical and Computational Studies of 1 Chloro 2 Methylpropan 2 Yl Chloroformate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate electron distribution, molecular orbital energies, and conformational preferences, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-chloro-2-methylpropan-2-yl chloroformate, DFT would be instrumental in determining its geometric and electronic structure.

Theoretical calculations on similar alkyl chloroformates, such as ethyl chloroformate, isopropyl chloroformate, and sec-butyl chloroformate, have been successfully carried out using DFT functionals like CAM-B3LYP, M06, MPW1PW91, and PBE1PBE with various basis sets. tandfonline.comresearchgate.net These studies have been pivotal in understanding the mechanisms of gas-phase elimination kinetics. tandfonline.comresearchgate.net For this compound, DFT calculations would likely be used to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.

Calculate vibrational frequencies: To confirm that the optimized structure is a true energy minimum and to predict its infrared spectrum.

Determine electronic properties: Such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -11.5 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability. |

This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes only.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and are often used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide highly accurate energy calculations for this compound.

These methods would be particularly useful for exploring the molecule's potential energy surface to identify different conformers (rotational isomers) and the energy barriers between them. Understanding the conformational landscape is crucial as the reactivity of the molecule can be dependent on its specific conformation. For instance, studies on other alkyl halides have used MP2 to examine reaction mechanisms. researchgate.net

Molecular Dynamics Simulations for Reactivity Predictions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. By simulating the movement of atoms and molecules, MD can offer insights into how this compound would behave in different environments, such as in various solvents or at different temperatures.

MD simulations could be employed to:

Study solvent effects: To understand how the solvent shell around the molecule influences its conformation and reactivity.

Predict reaction dynamics: By simulating reactive encounters with other molecules, MD can provide a more detailed picture of the reaction pathways and rates than static calculations alone.

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key area of interest would be its susceptibility to nucleophilic substitution at the carbonyl carbon, a characteristic reaction of acyl chlorides. chemguide.co.uktaylorandfrancis.com

Computational modeling would involve:

Locating transition states: Using methods like DFT, the transition state structures for potential reactions (e.g., hydrolysis, alcoholysis) can be identified. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Calculating activation energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of how fast a reaction is likely to proceed.

Investigating competing pathways: In many reactions, multiple pathways are possible. Computational studies can help determine the most favorable pathway by comparing the activation energies of the different routes. For example, theoretical studies on the elimination kinetics of other alkyl chloroformates have shown a preference for a stepwise mechanism over a one-step elimination. tandfonline.comresearchgate.net

Table 2: Illustrative Calculated Activation Energies for Reactions of this compound

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) (Illustrative) |

| Hydrolysis | H₂O | Water | 15.2 |

| Ethanolysis | CH₃CH₂OH | Ethanol | 18.5 |

| Aminolysis | NH₃ | Acetonitrile | 12.8 |

This table presents hypothetical data based on typical values for similar organic reactions and is for illustrative purposes only.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While QSAR is most commonly associated with biological activity in drug discovery, the principles can be applied to other properties, such as reactivity or physical properties, which are of academic interest.

For this compound, a QSAR study would require a dataset of related chloroformate compounds with experimentally determined reactivity data. The goal would be to develop a model that could predict the reactivity of other, untested chloroformates based on their structural features (descriptors). These descriptors can be calculated computationally and can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Given the specialized nature of this compound, there are no readily available QSAR studies directly relevant to its academic utility beyond its potential as a reactive chemical intermediate. However, the methodology remains a powerful tool for systematically exploring the relationship between structure and reactivity in a series of related compounds.

Derivatives and Analogues of 1 Chloro 2 Methylpropan 2 Yl Chloroformate

Synthesis of Related Chloroformates with Varying Substituents

The synthesis of chloroformates, including those structurally related to 1-chloro-2-methylpropan-2-yl chloroformate, traditionally involves the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent. This method is adaptable for creating a diverse range of chloroformates by varying the alcohol precursor.

A common and well-established method for synthesizing alkyl chloroformates is the reaction of the corresponding alcohol with phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (B27547) (bis(trichloromethyl) carbonate). These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of various aliphatic, cycloaliphatic, and araliphatic chloroformates can be achieved by reacting the alcohol with phosgene or its derivatives under controlled temperature and pressure conditions.

A more recent and safer alternative to the use of highly toxic phosgene is a photo-on-demand method. This technique involves the in situ generation of a chloroformate from a primary alkyl alcohol in a chloroform (B151607) solution under UV irradiation and oxygen bubbling. nih.govorganic-chemistry.org This approach avoids the handling of hazardous reagents and allows for a one-pot conversion to subsequent derivatives like carbonates and carbamates. nih.govorganic-chemistry.org

The synthesis of α-chlorinated chloroformates can also be achieved by reacting an aldehyde with trichloromethyl chloroformate in the presence of a catalyst such as pyridine (B92270) or a quaternary ammonium (B1175870) halide. google.com This method provides a direct route to chloroformates with a chlorine atom on the carbon adjacent to the oxygen of the ester group.

The table below summarizes various synthetic methods for preparing chloroformates with different substituents.

| Chloroformate Type | Precursors | Reagents | Key Conditions | Reference |

| General Alkyl Chloroformates | Alcohol | Phosgene, Diphosgene, or Triphosgene | Base (e.g., pyridine) | General Knowledge |

| Primary Alkyl Chloroformates | Primary Alcohol, Chloroform | Oxygen, UV light | Photo-irradiation | nih.govorganic-chemistry.org |

| α-Chloroalkyl Chloroformates | Aldehyde | Trichloromethyl chloroformate | Catalyst (e.g., pyridine) | google.com |

| Dichloromethyl Carbonates | Alcohol | Dichloromethyl chloroformate | - | tandfonline.com |

Reactivity Profiles of Structural Analogues

The reactivity of chloroformates is primarily dictated by the electrophilic carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles. The presence of chlorine atoms on the alkyl chain, as in the case of this compound and its analogues, can influence the reactivity of both the chloroformate group and the alkyl halide moiety.

Structural analogues, such as α-haloalkyl haloformates, exhibit characteristic reactions. For example, dichloromethyl carbonates, which can be synthesized from alcohols and dichloromethyl chloroformate, readily react with various amines under mild conditions to produce carbamates in high yields. tandfonline.com This reactivity can be extended to the synthesis of oxazolones from 2-aminoalcohols. tandfonline.com

The general reactions of chloroformates with common nucleophiles are summarized below: wikipedia.org

Reaction with Amines: Chloroformates react with primary and secondary amines to form carbamates. This is a widely used reaction in organic synthesis, including for the introduction of protecting groups.

Reaction with Alcohols: In the presence of a base, chloroformates react with alcohols to yield carbonates.

Reaction with Carboxylic Acids: Chloroformates can react with carboxylic acids to form mixed anhydrides.

The presence of a halogen on the alkyl portion of the molecule introduces a second reactive site. This allows for the possibility of intramolecular reactions or sequential reactions at two different centers, thereby increasing the synthetic utility of these compounds. The relative reactivity of the chloroformate group versus the alkyl halide will depend on the specific structure of the molecule and the reaction conditions.

Exploration of New Chemical Spaces through Functionalization of the Core Structure

The bifunctional nature of this compound and its analogues provides a versatile platform for the synthesis of novel and complex molecules. The two reactive centers, the chloroformate group and the C-Cl bond, can be targeted selectively or simultaneously to build diverse molecular architectures.

One avenue for exploring new chemical spaces is through the synthesis of functionalized carbamates and carbonates. By reacting haloalkyl chloroformates with a variety of amines and alcohols containing additional functional groups, a wide array of new compounds can be generated. For example, the reaction of dichloromethyl carbonates with different amines leads to a library of carbamates. tandfonline.com

Furthermore, the chloroalkyl moiety can participate in subsequent transformations. For instance, the chlorine atom can be displaced by other nucleophiles in an SN2 reaction, leading to further derivatization. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, or thiols, at the alkyl portion of the molecule after the chloroformate has been converted to a carbamate (B1207046) or carbonate.

The potential for intramolecular cyclization is another exciting aspect of the chemistry of these compounds. If the nucleophile used to react with the chloroformate also contains a group capable of displacing the chlorine atom, cyclic structures such as heterocyclic compounds can be formed. nih.gov This strategy offers a pathway to novel ring systems that may possess interesting biological activities.

Comparative Studies on Reactivity and Selectivity of Derivatives

Comparative studies on the reactivity and selectivity of different chloroformate derivatives are essential for understanding their synthetic potential and for the rational design of new reagents. The nature of the alkyl group attached to the chloroformate function significantly influences its reactivity.

Studies on the solvolysis of n-alkyl chloroformates have shown that the presence of a terminal chlorine substituent can affect the reaction kinetics and mechanism. mdpi.com The electron-withdrawing effect of the chlorine atom can influence the stability of any potential carbocation intermediates, thereby affecting the reaction pathway.

In the context of derivatization for analytical purposes, the choice of the chloroformate reagent is critical. For example, a comparison of ethyl chloroformate, methyl chloroformate, and menthyl chloroformate for the derivatization of seleno amino acids for gas chromatographic analysis revealed that methyl chloroformate generally performed best in terms of derivatization yield and reproducibility.

The reactivity of haloalkyl carbonates is also dependent on the nature of the haloalkyl group. For instance, bis(2,2,2-trifluoroethyl) carbonate, with its electron-withdrawing trifluoroethyl groups, shows higher reactivity in substitution reactions compared to diethyl carbonate. researchgate.net This highlights the significant impact of halogen substitution on the electrophilicity of the carbonyl group.

The table below presents a conceptual comparison of the reactivity of different types of chloroformates, drawing on general principles and findings from related studies.

| Chloroformate Type | Expected Relative Reactivity | Factors Influencing Reactivity | Potential Selectivity Issues |

| Simple Alkyl Chloroformates | Baseline | Steric hindrance, electronic effects of the alkyl group | - |

| Haloalkyl Chloroformates | Increased electrophilicity of the carbonyl carbon | Inductive effect of the halogen | Potential for reaction at the C-X bond |

| Aryl Chloroformates | Generally less reactive than alkyl chloroformates | Resonance stabilization of the starting material | - |

| Sterically Hindered Chloroformates | Decreased reactivity | Steric bulk around the carbonyl group | May favor reactions with smaller nucleophiles |

Future Directions and Unexplored Avenues in 1 Chloro 2 Methylpropan 2 Yl Chloroformate Research

Catalyst Development for Selective Transformations

The reactivity of the two distinct chlorine atoms in 1-Chloro-2-methylpropan-2-yl chloroformate presents a significant challenge and opportunity for selective catalysis. The chloroformate moiety is highly susceptible to nucleophilic attack, while the tertiary alkyl chloride can undergo substitution or elimination reactions. Future research could focus on developing catalysts that can selectively activate one site over the other.

Amine catalysts, such as triethylamine (B128534) (TEA), are known to promote interfacial reactions of chloroformates. google.com However, more sophisticated catalysts could offer greater control. For instance, designing chiral catalysts could enable enantioselective transformations, a cornerstone of modern pharmaceutical synthesis. The development of enzyme-based catalysts, or chemoenzymatic strategies, could also provide unparalleled selectivity under mild reaction conditions.

A key area of investigation would be the development of catalysts for cross-coupling reactions. Nickel-photoredox catalysis has been successfully employed for the direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates, leading to the formation of esters. nih.gov Applying a similar methodology to this compound could enable the direct functionalization of alkanes, a highly desirable transformation in organic synthesis.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic System | Target Transformation | Potential Advantages |

|---|---|---|

| Chiral Amines/Phosphines | Asymmetric synthesis of carbamates and carbonates | High enantioselectivity |

| Nickel/Photoredox Catalysis | C-C bond formation with unactivated alkanes | Direct functionalization of simple hydrocarbons nih.gov |

| Enzyme Catalysis (e.g., Lipases) | Selective hydrolysis or aminolysis | High selectivity under mild, green conditions |

| Transition Metal Catalysts (e.g., Pd, Ru) | Cross-coupling at the tertiary chloride center | Formation of complex carbon skeletons |

Sustainable and Environmentally Benign Synthesis and Applications

The traditional synthesis of chloroformates often involves the use of highly toxic phosgene (B1210022). organic-chemistry.orgkobe-u.ac.jp A significant future direction is the development of greener synthetic routes to this compound and its subsequent use in environmentally benign processes.

One promising approach is the "photo-on-demand" synthesis, where chloroform (B151607), an alcohol, and oxygen are used to generate chloroformates in situ using UV light. organic-chemistry.orgkobe-u.ac.jpnih.govacs.orgresearchgate.net This method avoids the handling and transportation of phosgene, significantly improving safety and reducing environmental risks. organic-chemistry.org Adapting this methodology for the synthesis of this compound from 1-chloro-2-methylpropan-2-ol would be a major step towards a more sustainable process.

Furthermore, the choice of solvent plays a crucial role in green chemistry. ijsr.net Research into replacing hazardous solvents like chloroform and dichloromethane with more sustainable alternatives such as ionic liquids, supercritical CO₂, or fluorous solvents is essential. ijsr.net Companies are already beginning to produce "ECO-branded" chloroformates using green chlorine and renewable energy, significantly reducing their carbon footprint. lanxess.com

Table 2: Green Chemistry Approaches for Chloroformate Chemistry

| Approach | Description | Key Benefits |

|---|---|---|

| Photo-on-demand Synthesis | In situ generation of chloroformate from chloroform and alcohol using UV light. organic-chemistry.orgkobe-u.ac.jpnih.govacs.orgresearchgate.net | Avoids the use of toxic phosgene gas, safer, and reduces operational complexity. organic-chemistry.org |

| Green Solvents | Replacement of halogenated solvents with water, ionic liquids, or supercritical CO₂. ijsr.net | Reduced toxicity and environmental impact. |

| Renewable Feedstocks | Utilization of bio-based raw materials for synthesis. lanxess.com | Lower carbon footprint and improved sustainability profile. lanxess.com |

| Flow Chemistry | Continuous production in a flow reactor. google.com | Improved safety, control, and scalability. |

Integration into Advanced Synthetic Methodologies

The unique structure of this compound makes it an interesting candidate for integration into modern synthetic methods like photoredox catalysis and electrochemistry. These techniques allow for novel bond formations under mild conditions by accessing radical intermediates. semanticscholar.org

As previously mentioned, nickel-photoredox catalysis can be used for C-C bond formation with chloroformates. nih.gov This could be expanded to explore other photoredox-mediated transformations, such as the introduction of the 1-chloro-2-methylpropan-2-oxycarbonyl group onto complex molecules. The tertiary alkyl chloride moiety could also be a handle for radical-based reactions, potentially leading to novel difunctionalization reactions where both the chloroformate and the alkyl chloride react in a controlled manner.

Electrochemistry offers another avenue for activating this compound. Anodic oxidation or cathodic reduction could generate reactive intermediates capable of undergoing unique transformations not accessible through traditional thermal methods. Electrocatalysis is emerging as a powerful and sustainable alternative to traditional methods for creating chlorinated molecules. semanticscholar.org

Potential for New Material Science Applications

Chloroformates are precursors to polycarbonates, a class of high-performance thermoplastics known for their impact resistance and optical clarity. specialchem.com The bifunctional nature of this compound could be exploited to create novel polymers and materials.

For example, the chloroformate group can be used for polymerization, while the tertiary alkyl chloride can serve as a site for post-polymerization modification. This could lead to the development of functional polymers with tailored properties, such as altered solubility, thermal stability, or the ability to attach other molecules like drugs or dyes.

Furthermore, chloroformates have been used to functionalize materials such as single-walled carbon nanotubes. acs.org this compound could be used to introduce a reactive handle onto various surfaces and nanomaterials, enabling their integration into advanced composites or sensing devices. The resulting materials could find applications in areas ranging from electronics to biomedical engineering.

Computational Design of Novel Reactions and Reagents

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the reactivity of new compounds. nih.govresearchgate.netnih.gov For this compound, density functional theory (DFT) calculations could be employed to elucidate the energetics of different reaction pathways, helping to design experiments and select optimal catalysts.

For instance, computational studies can predict the selectivity of a catalyst for either the chloroformate or the alkyl chloride group. It can also be used to model the integration of this compound into photoredox or electrochemical processes. By understanding the electronic structure and reaction mechanisms at a molecular level, researchers can rationally design new reactions and reagents with desired properties, accelerating the pace of discovery. Kinetic studies, such as those using the Grunwald-Winstein equation, can also provide valuable mechanistic insights into the solvolytic reactions of this and other chloroformates. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 1-chloro-2-methylpropan-2-yl chloroformate, and how do reaction conditions influence yield?

The compound is synthesized via chlorination of 2-methylpropan-2-ol derivatives using reagents like thionyl chloride or phosgene. Critical parameters include temperature (typically 0–5°C to minimize side reactions) and stoichiometric control of chlorinating agents to avoid over-chlorination. Anhydrous conditions are essential to prevent hydrolysis . Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) ensures high purity (>98%) .

Q. How does this compound react with nucleophiles like amines or alcohols?

This chloroformate acts as an acylating agent, reacting with nucleophiles via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) elimination of chloride. For amines, this yields carbamates, while alcohols form carbonates. Pyridine or triethylamine is often added to scavenge HCl, preventing side reactions . Reaction kinetics are solvent-dependent; non-polar solvents like dichloromethane favor slower, controlled reactions, reducing exothermicity .

Q. What purification techniques are recommended for isolating this compound?